

Application Note: Kinetic Analysis of Alanine Aminotransferase (ALT)

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Compound of Interest

Compound Name: Aminotransferase, alanine

Cat. No.: B12087391

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Introduction

Alanine Aminotransferase (ALT), also known as serum glutamic-pyruvic transaminase (SGPT), is a pivotal enzyme in amino acid metabolism.^{[1][2]} It catalyzes the reversible transfer of an amino group from L-alanine to α -ketoglutarate, producing pyruvate and L-glutamate.^{[1][3]} While present in various tissues, ALT is found in the highest concentrations within the cytosol of hepatocytes.^[4] Consequently, damage or death of liver cells leads to a significant release of ALT into the bloodstream, making its serum level a highly specific and sensitive biomarker for hepatocellular injury.^{[2][4]}

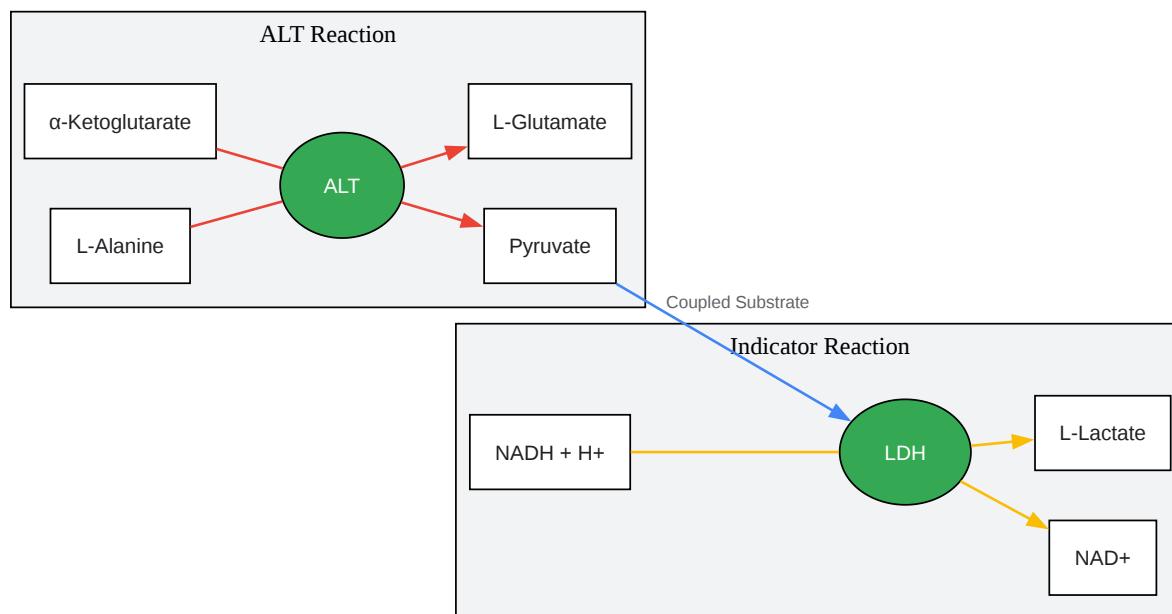
In research and drug development, monitoring ALT activity is crucial for assessing the hepatotoxic potential of new chemical entities. Kinetic analysis of ALT provides valuable insights into its catalytic mechanism and efficiency, which can be altered by inhibitors or activators. Spectrophotometry offers a reliable, accessible, and high-throughput method for determining ALT activity.^[5] The two most common spectrophotometric approaches are a UV-based kinetic assay that monitors NADH consumption and a colorimetric method that detects pyruvate formation.^{[5][6]}

Principle of Spectrophotometric Assays

The kinetic analysis of ALT is typically performed using a coupled enzyme assay.

- UV-Kinetic Method (IFCC Recommended): The primary reaction catalyzed by ALT produces pyruvate. A secondary indicator reaction, catalyzed by lactate dehydrogenase (LDH), reduces pyruvate to lactate. This reduction is coupled with the oxidation of reduced nicotinamide adenine dinucleotide (NADH) to NAD+. The rate of decrease in NADH concentration, which is directly proportional to the ALT activity, is monitored by measuring the change in absorbance at 340 nm.[2][6][7]
- Colorimetric Method: In this approach, the pyruvate generated by ALT reacts with a specific probe to produce a colored product.[3][8] The rate of color development is proportional to the ALT activity and is measured at a specific wavelength, typically between 540 and 570 nm.[5][8]

Reaction Pathway Diagram



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Caption: Coupled enzymatic reaction for the UV-kinetic determination of ALT activity.

Experimental Protocols

Protocol 1: Continuous UV-Kinetic Rate Assay (Based on IFCC Recommendations)

This protocol measures the rate of NADH oxidation at 340 nm, which is proportional to ALT activity.[\[6\]](#)

1. Reagent Preparation:

- R1 Working Solution (TRIS Buffer/L-Alanine):
 - TRIS buffer: 125 mmol/L, pH 7.5[\[6\]](#)
 - L-alanine: 600 mmol/L[\[6\]](#)
 - LDH: \geq 1700 U/L[\[7\]](#)
- R2 Working Solution (α -Ketoglutarate/NADH):
 - α -ketoglutarate: 15 mmol/L[\[6\]](#)
 - NADH: 0.18 mmol/L[\[6\]](#)
- Working Reagent: Mix 4 parts of R1 with 1 part of R2. This reagent is stable for approximately 3 days when stored at 2-8°C and protected from light.[\[6\]](#)

2. Sample Preparation:

- Use non-hemolyzed serum or heparinized/EDTA plasma.[\[6\]](#)[\[9\]](#) Hemolysis can falsely elevate ALT levels as red blood cells contain the enzyme.[\[6\]](#)
- Samples are stable for up to 7-10 days at 2-8°C or for longer periods at -20°C.[\[6\]](#)[\[7\]](#)

- For tissue or cell samples, homogenize in a suitable buffer (e.g., ALT Assay Buffer or PBS) on ice, centrifuge to remove debris (e.g., 12,000 x g for 10 minutes), and collect the supernatant.[1][8]

3. Spectrophotometer Setup:

- Wavelength: 340 nm[6]
- Temperature: 37°C[6]
- Cuvette: 1 cm light path[6]
- Measurement Mode: Kinetic, measuring the decrease in absorbance over time.[6]

4. Assay Procedure:

- Pipette 1.0 mL of the pre-warmed (37°C) Working Reagent into a cuvette.
- Add 100 µL of the sample (e.g., serum).[10]
- Mix thoroughly by gentle inversion and incubate for 1 minute at 37°C to allow temperature equilibration and consumption of endogenous pyruvate.[2]
- Start the measurement. Record the absorbance at 1-minute intervals for 3-5 minutes.[2][5]
- Calculate the mean absorbance change per minute ($\Delta A/min$). Ensure the reaction is in the linear range.[6]

5. Calculation of ALT Activity:

- Activity (U/L) = $(\Delta A/min) \times \text{Factor}$
- The factor is derived from the total reaction volume, sample volume, and the molar extinction coefficient of NADH at 340 nm ($6300 \text{ L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$). For the volumes above, the factor is often calculated as 1746.

Protocol 2: Colorimetric Kinetic Assay

This protocol measures the formation of a colored product resulting from the reaction of pyruvate with a colorimetric probe.[8]

1. Reagent Preparation:

- ALT Assay Buffer: Provided in commercial kits, typically a TRIS or HEPES-based buffer.[1][3]
- ALT Substrate Mix: Contains L-alanine and α -ketoglutarate.[8]
- Enzyme Mix/Probe: Contains enzymes for the coupled reaction (e.g., peroxidase) and the colorimetric probe.[3][8]
- Pyruvate Standard: A solution of known pyruvate concentration (e.g., 100 nmol/ μ L) for creating a standard curve.[3][11]
- Reaction Reagent: Prepare fresh by mixing the Assay Buffer, Substrate Mix, and Enzyme Mix/Probe according to kit instructions. Protect from light.[3][8]

2. Sample and Standard Preparation:

- Samples: Prepare serum, plasma, tissue, or cell lysates as described in Protocol 1. Dilute samples if high activity is expected.[8]
- Standard Curve: Prepare a series of pyruvate standards (e.g., 0 to 10 nmol/well) by diluting the Pyruvate Standard in the ALT Assay Buffer.[1][11]

3. Assay Procedure (96-well plate format):

- Add 50 μ L of each standard and sample into separate wells of a 96-well plate.[8]
- Add 100 μ L of the freshly prepared Reaction Reagent to each well. Mix thoroughly.[8]
- Immediately read the initial absorbance (A_{initial}) on a microplate reader at the appropriate wavelength (e.g., 570 nm).[1][8]
- Incubate the plate at 37°C, protected from light.[8]

- Take subsequent readings every 5 minutes until the absorbance of the most active sample exceeds the highest point of the standard curve.[1][11] The reading immediately prior is the final absorbance (A_final). The total incubation time is typically 30-60 minutes.[8]

4. Calculation of ALT Activity:

- Subtract the 0 standard (blank) reading from all standard and sample readings.
- Plot the standard curve of absorbance vs. nmol of pyruvate.
- Determine the amount of pyruvate (B) generated by the samples using the standard curve.
- Calculate ALT activity using the formula:
 - Activity (mU/mL or U/L) = $[B / ((T_{final} - T_{initial}) \times \text{Sample Volume})] \times \text{Dilution Factor}$ [11]

Experimental Workflow Diagram

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Caption: General workflow for the kinetic analysis of ALT.

Data Presentation

Quantitative data from kinetic studies should be summarized for clear interpretation and comparison.

Table 1: Michaelis-Menten Kinetic Constants for ALT

Reaction Direction	Substrate	Km (mM)	Vmax (mM/min)	Source
Forward	L-Alanine	10.12	0.48	[12]
Reverse	L-Glutamate	3.22	0.22	[12]

Table 2: Comparison of Spectrophotometric Assay Parameters

Parameter	UV-Kinetic Method	Colorimetric Method
Principle	Measures rate of NADH consumption	Measures rate of pyruvate-probe reaction
Wavelength	340 nm[6]	540-570 nm[8]
Primary Substrates	L-Alanine, α -Ketoglutarate[6]	L-Alanine, α -Ketoglutarate[8]
Coupling Enzyme(s)	Lactate Dehydrogenase (LDH)[6]	Peroxidase or similar[8]
Measured Analyte	Decrease in NADH[5]	Increase in colored product[8]
Typical Temperature	37°C[6]	37°C[8]
Quantification	Calculation via extinction coefficient	Comparison to a pyruvate standard curve[8]

Data Analysis and Interpretation

The initial reaction rates (v) obtained at varying substrate concentrations ($[S]$) are fitted to the Michaelis-Menten equation to determine the key kinetic parameters, K_m and V_{max} .[13][14]

- Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.[15]
- Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme.[15]

A Lineweaver-Burk plot, which graphs the inverse of reaction rate ($1/v$) against the inverse of substrate concentration ($1/[S]$), is a common method for linearizing the data to visually determine Km and Vmax.[15] However, non-linear regression analysis is now the preferred and more accurate method for parameter estimation.[14] These parameters are fundamental for characterizing enzyme function and for studying the effects of potential inhibitors in drug discovery programs.

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